N-Formyl Saxagliptin
CAS No.:
Cat. No.: VC0202515
Molecular Formula: C₁₉H₂₅N₃O₃
Molecular Weight: 343.42
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₉H₂₅N₃O₃ |
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Molecular Weight | 343.42 |
Introduction
Chemical Structure and Properties
N-Formyl Saxagliptin possesses a complex molecular structure with multiple chiral centers and functional groups. The key structural and physical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of N-Formyl Saxagliptin
Property | Value |
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Molecular Formula | C19H25N3O3 |
Molecular Weight | 343.42 g/mol |
IUPAC Name | (1S,3S,5S)-2-[(2S)-2-Formylamino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Alternative Name | N-((S)-2-((1S,3S,5S)-3-Cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-2-oxoethyl)formamide |
Physical State | Solid |
Structural Elements | Adamantyl group, azabicyclo[3.1.0]hexane group, formamide group, nitrile group |
The molecular structure features a characteristic formyl group (-CHO) attached to the nitrogen atom, distinguishing it from saxagliptin. This structural modification results in altered physicochemical properties and pharmacological behavior compared to the parent compound .
Synthesis and Preparation
The synthesis of N-Formyl Saxagliptin typically involves specific reaction conditions during saxagliptin production or can occur as a by-product in certain synthetic routes. According to patent literature, the formation of N-Formyl Saxagliptin can occur during specific synthesis steps involving formylation reactions .
Synthetic Pathway
The synthetic route to N-Formyl Saxagliptin often involves the reaction of key intermediates under controlled conditions. One approach described in patent literature involves:
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Coupling of an adamantyl compound with an azabicyclo compound in the presence of a coupling agent
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Treatment with trifluoroacetic anhydride or equivalent reagents
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Controlled formylation of the nitrogen atom using appropriate formylating agents
The process requires careful control of reaction conditions to ensure stereochemical integrity at multiple chiral centers.
Applications in Pharmaceutical Analysis
N-Formyl Saxagliptin serves critical functions in pharmaceutical analysis and quality control processes related to saxagliptin manufacturing.
Reference Standard in Quality Control
N-Formyl Saxagliptin is extensively used as a reference standard or secondary reference standard in pharmaceutical quality control laboratories. Its primary applications include:
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Quality Control (QC) during commercial production of saxagliptin and related formulations
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Quality Assurance (QA) processes in pharmaceutical manufacturing
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Impurity profiling in saxagliptin drug substance and drug product
Regulatory Applications
The compound plays a significant role in regulatory processes related to saxagliptin:
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Used during Abbreviated New Drug Application (ANDA) filing to regulatory authorities
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Essential for toxicity studies of saxagliptin formulations
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Required for internal validation processes per FDA regulations and guidelines
Structural Relationship to Saxagliptin
N-Formyl Saxagliptin represents a structural modification of saxagliptin, with important differences in their molecular architecture that influence their respective properties and functions.
Comparative Analysis
The structural differences between N-Formyl Saxagliptin and saxagliptin are primarily related to the formyl group attachment. While saxagliptin functions as a potent and selective inhibitor of DPP-4 with a molecular formula of C18H25N3O2 , N-Formyl Saxagliptin (C19H25N3O3) contains an additional formyl group that modifies its biological activity and physicochemical properties.
Table 2: Comparison Between N-Formyl Saxagliptin and Saxagliptin
Property | N-Formyl Saxagliptin | Saxagliptin |
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Molecular Formula | C19H25N3O3 | C18H25N3O2 |
Molecular Weight | 343.42 g/mol | 315.41 g/mol |
Primary Function | Reference standard/impurity | Active pharmaceutical ingredient |
Key Structural Element | Contains formyl group | Primary amine |
Regulatory Status | Controlled impurity | Approved drug substance |
Analytical Characterization
Analytical characterization of N-Formyl Saxagliptin employs sophisticated techniques to confirm identity, purity, and structural attributes.
Analytical Methods
Several analytical techniques are commonly employed for the characterization of N-Formyl Saxagliptin:
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High-Performance Liquid Chromatography (HPLC) for purity determination
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Liquid Chromatography-Mass Spectrometry (LC-MS) for structural confirmation
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
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Infrared (IR) spectroscopy for functional group identification
Isotopically Labeled Variants
For specialized analytical applications, isotopically labeled versions of N-Formyl Saxagliptin have been developed. N-Formyl Saxagliptin-13C3 represents such a variant with the molecular formula 13C3C16H25N3O3 and molecular weight of 346.398 . These labeled compounds serve as internal standards in quantitative analysis, offering enhanced analytical precision in complex matrices.
Regulatory Considerations
N-Formyl Saxagliptin is subject to specific regulatory considerations in pharmaceutical development and manufacturing.
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